![molecular formula C11H17NO B2918029 (R)-2-(benzylamino)butan-1-ol CAS No. 6257-49-4](/img/structure/B2918029.png)
(R)-2-(benzylamino)butan-1-ol
Overview
Description
“®-2-(benzylamino)butan-1-ol” is a chemical compound with the molecular formula C11H17NO . It is also known as 4-Benzylamino-1-butanol .
Molecular Structure Analysis
The molecular structure of “®-2-(benzylamino)butan-1-ol” consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 179.13100 .Physical And Chemical Properties Analysis
“®-2-(benzylamino)butan-1-ol” has a molecular weight of 179.25900 . It has a boiling point of 140ºC at 0.8mmHg and a flash point of 105.5ºC . The density of the compound is 1.02 g/cm3 . Other properties include a refractive index of 1.527, a Polar Surface Area (PSA) of 32.26000, and a partition coefficient (LogP) of 1.93960 .Scientific Research Applications
- The compound is also used as a diluent/reactant in the manufacture of urea-formaldehyde and melamine-formaldehyde resins .
- The autocatalytic reaction, characterized by lower enthalpies and entropies of activation, leads to the formation of butyl phenylcarbamate. Understanding these pathways contributes to reaction optimization and process design .
Resin and Coating Industries
Autocatalytic Reactions
Electrochemical Applications
properties
IUPAC Name |
(2R)-2-(benzylamino)butan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFBTQBTIYCCFJ-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2-Benzylamino-1-butanol |
Synthesis routes and methods
Procedure details
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